molecular formula C17H26ClNO2 B1456567 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride CAS No. 1220029-75-3

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456567
CAS No.: 1220029-75-3
M. Wt: 311.8 g/mol
InChI Key: UAEOOJMWVZOSLX-UHFFFAOYSA-N
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Description

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.8 g/mol. This compound is known for its biological properties and is used in various scientific experiments.

Preparation Methods

The synthesis of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-allyl-2-methoxyphenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like sodium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Scientific Research Applications

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride can be compared with similar compounds such as:

    4-allyl-2-methoxyphenol:

    4-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride: This compound is closely related but differs in the position of the allyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C17H26ClNO2C_{17}H_{26}ClNO_2 and a molecular weight of 311.8 g/mol. Its structure features a piperidine ring with an allyl-2-methoxyphenoxy substituent, which contributes to its biological properties. As a hydrochloride salt, it exhibits increased solubility in water, facilitating its use in various biological assays.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

These studies suggest that the compound may inhibit bacterial growth effectively, although further research is required to determine specific mechanisms and efficacy levels .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The exact molecular targets and pathways involved are still under investigation, but preliminary data suggest involvement in cytokine modulation.

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors. It may influence neurotransmitter activity and signal transduction pathways relevant to neurological disorders. The compound's piperidine structure allows it to interact with various biological macromolecules, which is crucial for its pharmacological effects .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Intermediate : Reaction of 4-allyl-2-methoxyphenol with epichlorohydrin.
  • Piperidine Reaction : The intermediate is then reacted with piperidine to yield the final product.

This synthetic route highlights the compound's versatility and potential for modification to enhance biological activity.

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial properties of various piperidine derivatives, this compound was found to have a notable inhibitory effect on Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests potential as a therapeutic agent against resistant strains .

Anti-inflammatory Mechanism Investigation

A study published in Pharmaceutical Biology explored the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment with the compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, supporting its role in inflammation modulation .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundPiperidine ring with allyl-2-methoxyphenoxy groupPotential for diverse pharmacological profiles
Other Piperidine DerivativesVarying substitutions on piperidine ringDiverse biological activities depending on substituent nature

This table illustrates how this compound compares to other compounds in terms of structure and biological activity potential.

Properties

IUPAC Name

4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-3-4-15-5-6-16(17(13-15)19-2)20-12-9-14-7-10-18-11-8-14;/h3,5-6,13-14,18H,1,4,7-12H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEOOJMWVZOSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-75-3
Record name Piperidine, 4-[2-[2-methoxy-4-(2-propen-1-yl)phenoxy]ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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